![molecular formula C8H9ClFNO B6329536 (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol CAS No. 1212863-92-7](/img/structure/B6329536.png)
(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
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Description
“(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol” is a chemical compound with the empirical formula C8H8ClFO. It is a solid substance . The SMILES string representation of this compound is CC@@HF)O
.
Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol” can be represented by the InChI string1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1
. This indicates the presence of a chiral center at the carbon atom connected to the amino group, the hydroxyl group, and the phenyl ring. Physical And Chemical Properties Analysis
“(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol” is a solid substance . Its molecular weight is 174.60 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Analytical Chemistry
In analytical chemistry, this compound could be used as a chiral derivatization agent for the enantioselective analysis of racemic mixtures. This application is vital in quality control processes in the pharmaceutical industry to ensure the correct enantiomer is present in a drug formulation.
Each of these applications leverages the unique chemical structure of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol , and further research could uncover even more uses for this versatile compound. The information provided here is based on the compound’s structural features and known applications of similar compounds in scientific research .
properties
IUPAC Name |
(2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOIWLGZZGFMGF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL |
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